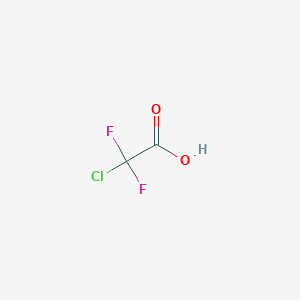

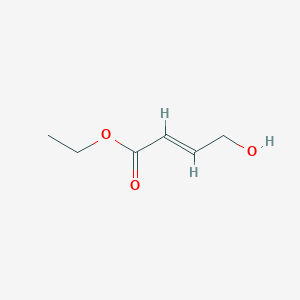

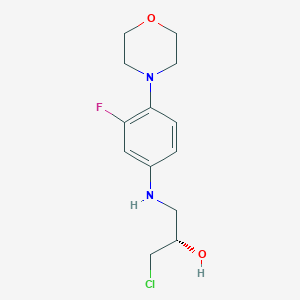

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

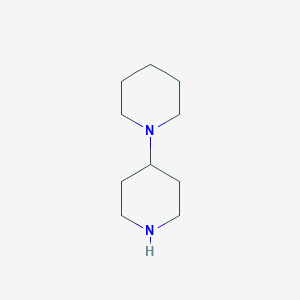

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, also known as SFCM, is a novel chloroalkanol derivative with potential applications in both scientific research and drug development. It is a chiral compound, and its specific stereochemical configuration makes it a valuable chemical building block for a variety of compounds. The synthesis of SFCM is a relatively simple process, and it has been used in a number of scientific and medical research applications, including investigations into its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthetic Pathways and Chemical Intermediates

A practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of intermediates in pharmaceutical manufacturing processes. These intermediates, similar to (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, are crucial for the synthesis of non-steroidal anti-inflammatory and analgesic materials. The development of efficient synthesis methods for such intermediates can significantly impact large-scale production, underscoring the need for cost-effective and environmentally benign synthetic routes (Qiu et al., 2009).

Role in Anticancer Research

The biological activity of chloroquine-containing compounds, including those with structural similarities to this compound, has been extensively studied for potential repurposing in cancer therapy. These compounds have shown promise in various preclinical cancer models, indicating potential pathways through which similar compounds could be explored for anticancer applications. This includes the investigation of enantiomers and structural analogs to optimize the therapeutic profile of these molecules (Njaria et al., 2015).

Pharmacological Effects and Therapeutic Roles

The pharmacological review of Chlorogenic Acid (CGA) outlines the diverse therapeutic roles of phenolic compounds, which can be related to the broader class of compounds including this compound. CGA demonstrates a wide range of biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities, highlighting the potential multifunctionality of similar compounds in treating various disorders, including metabolic related disorders and cardiovascular diseases (Naveed et al., 2018).

Antimicrobial Potential

The antimicrobial potential of chitosan, a biopolymer with reactive groups similar to those found in this compound, underscores the potential application of such compounds in developing new antimicrobial agents. The unique chemical structure of chitosan allows it to exhibit significant antimicrobial activity against a wide range of organisms. This suggests that structurally complex compounds like this compound could also be explored for their antimicrobial properties, potentially leading to the development of novel antibiotics or preservatives (Raafat & Sahl, 2009).

properties

IUPAC Name |

(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGHQKBSPVNNDS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

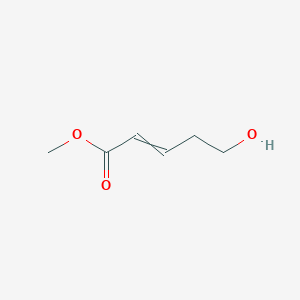

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.